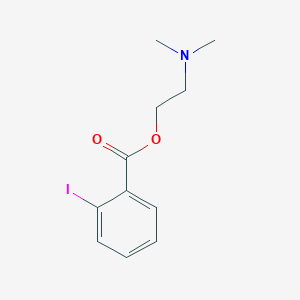![molecular formula C17H25NO3 B295124 2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B295124.png)
2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as tBMEA and is used in various studies to understand the mechanism of action of certain biochemical and physiological processes.
作用机制
TBMEA acts as a selective agonist for GPCRs, specifically the Gαq/11-coupled receptors. It activates these receptors by binding to the extracellular domain, leading to the activation of downstream signaling pathways. This activation can lead to various physiological responses, depending on the specific GPCR that is activated.
Biochemical and Physiological Effects:
tBMEA has been shown to have various biochemical and physiological effects, depending on the specific GPCR that is activated. For example, activation of the Gαq/11-coupled receptors by tBMEA can lead to an increase in intracellular calcium levels, which can affect various cellular processes. tBMEA has also been shown to have an effect on neurotransmitter release, cardiovascular function, and immune response.
实验室实验的优点和局限性
One of the main advantages of using tBMEA in lab experiments is its selectivity for Gαq/11-coupled receptors. This allows for specific activation of these receptors, without affecting other signaling pathways. However, one limitation of using tBMEA is its potential for off-target effects, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the use of tBMEA in scientific research. One direction is the development of new GPCR agonists and antagonists, based on the structure of tBMEA. Another direction is the use of tBMEA in the development of new drugs for various diseases, such as cardiovascular disease and cancer. Additionally, tBMEA can be used in studies to understand the role of GPCRs in various physiological processes, such as pain sensation and inflammation.
Conclusion:
In conclusion, tBMEA is a chemical compound with potential applications in scientific research. Its selectivity for Gαq/11-coupled receptors makes it a useful tool for studying the mechanism of action of certain biochemical and physiological processes. However, its potential for off-target effects should be taken into consideration when interpreting experimental results. There are several future directions for the use of tBMEA in scientific research, including drug development and understanding the role of GPCRs in various physiological processes.
合成方法
The synthesis of tBMEA involves the reaction of tert-butyl(methyl)amine with 4-methoxyphenylacetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain tBMEA in high purity.
科学研究应用
TBMEA has been used in various scientific studies to understand the mechanism of action of certain biochemical and physiological processes. It has been found to be a useful tool in studying the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. tBMEA has also been used to investigate the role of GPCRs in various physiological processes, such as neurotransmission, cardiovascular function, and immune response.
属性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18(4)12-13-21-16(19)11-8-14-6-9-15(20-5)10-7-14/h6-11H,12-13H2,1-5H3/b11-8+ |
InChI 键 |
SNDHSZQLNXKMTR-DHZHZOJOSA-N |
手性 SMILES |
CC(C)(C)N(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC |
规范 SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)


![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)








